4-[3-[2-(Cyclohexen-1-yl)ethylamino]butyl]phenol
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Overview
Description
4-[3-[2-(Cyclohexen-1-yl)ethylamino]butyl]phenol is an organic compound characterized by its unique structure, which includes a cyclohexene ring, an ethylamino group, and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-[2-(Cyclohexen-1-yl)ethylamino]butyl]phenol typically involves the reaction of 2-(1-cyclohexenyl)ethylamine with a suitable phenolic compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-[3-[2-(Cyclohexen-1-yl)ethylamino]butyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The cyclohexene ring can be reduced to a cyclohexane ring.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as alkyl halides.
Major Products:
Oxidation: Quinones.
Reduction: Cyclohexane derivatives.
Substitution: Alkylated amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials.
Mechanism of Action
The mechanism of action of 4-[3-[2-(Cyclohexen-1-yl)ethylamino]butyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the amino group can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2-(1-Cyclohexenyl)ethylamine
- 4-Methoxyphenylacetic acid
- 1-Cyclohexenylacetonitrile
Comparison: 4-[3-[2-(Cyclohexen-1-yl)ethylamino]butyl]phenol is unique due to its combination of a cyclohexene ring, an ethylamino group, and a phenol moiety. This structure imparts distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[3-[2-(cyclohexen-1-yl)ethylamino]butyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-15(7-8-17-9-11-18(20)12-10-17)19-14-13-16-5-3-2-4-6-16/h5,9-12,15,19-20H,2-4,6-8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGCIVBVEPPDIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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